molecular formula C7H13N3O B13304560 3-methyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine

3-methyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B13304560
M. Wt: 155.20 g/mol
InChI Key: ALIDKOFDZQKUQA-UHFFFAOYSA-N
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Description

3-methyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a hydrazide with an isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted oxadiazole derivatives.

Scientific Research Applications

3-methyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is used in the development of new materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-phenyl-1,2,4-oxadiazol-5-amine
  • 3-methyl-N-(2-ethylpropyl)-1,2,4-oxadiazol-5-amine
  • 3-methyl-N-(2-methylbutyl)-1,2,4-oxadiazol-5-amine

Uniqueness

3-methyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpropyl group can affect its steric and electronic properties, making it distinct from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

3-methyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C7H13N3O/c1-5(2)4-8-7-9-6(3)10-11-7/h5H,4H2,1-3H3,(H,8,9,10)

InChI Key

ALIDKOFDZQKUQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)NCC(C)C

Origin of Product

United States

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